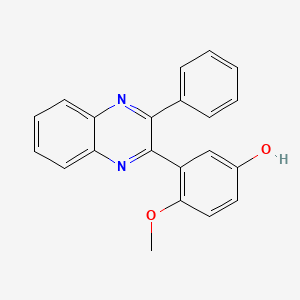![molecular formula C17H17N3O B6085116 1-{3-[3-(3-pyridinyl)phenyl]-1H-pyrazol-1-yl}-2-propanol](/img/structure/B6085116.png)
1-{3-[3-(3-pyridinyl)phenyl]-1H-pyrazol-1-yl}-2-propanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{3-[3-(3-pyridinyl)phenyl]-1H-pyrazol-1-yl}-2-propanol, also known as PAPP, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been found to have a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
作用機序
The mechanism of action of 1-{3-[3-(3-pyridinyl)phenyl]-1H-pyrazol-1-yl}-2-propanol is not fully understood, but it is believed to act as a partial agonist of certain GPCRs. This compound has been found to modulate the activity of several GPCRs, including the β2 adrenergic receptor and the dopamine D2 receptor. 1-{3-[3-(3-pyridinyl)phenyl]-1H-pyrazol-1-yl}-2-propanol has also been shown to inhibit the activity of certain enzymes, such as protein kinase A and protein kinase C.
Biochemical and Physiological Effects:
1-{3-[3-(3-pyridinyl)phenyl]-1H-pyrazol-1-yl}-2-propanol has been found to have a range of biochemical and physiological effects, including the modulation of GPCR activity, the inhibition of enzyme activity, and the regulation of intracellular signaling pathways. This compound has also been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of new therapeutic agents.
実験室実験の利点と制限
One of the main advantages of using 1-{3-[3-(3-pyridinyl)phenyl]-1H-pyrazol-1-yl}-2-propanol in lab experiments is its ability to modulate GPCR activity in a selective and dose-dependent manner. This allows researchers to study the effects of specific GPCR signaling pathways on various biological processes. However, one limitation of using 1-{3-[3-(3-pyridinyl)phenyl]-1H-pyrazol-1-yl}-2-propanol is its relatively low potency, which can make it difficult to achieve significant effects at low concentrations.
将来の方向性
There are several potential future directions for research on 1-{3-[3-(3-pyridinyl)phenyl]-1H-pyrazol-1-yl}-2-propanol, including the development of more potent analogs of this compound, the investigation of its potential therapeutic applications, and the exploration of its effects on other biological systems. Additionally, further studies are needed to fully elucidate the mechanism of action of 1-{3-[3-(3-pyridinyl)phenyl]-1H-pyrazol-1-yl}-2-propanol and to better understand its biochemical and physiological effects.
合成法
The synthesis of 1-{3-[3-(3-pyridinyl)phenyl]-1H-pyrazol-1-yl}-2-propanol involves several steps, including the reaction of 3-(3-pyridinyl)benzaldehyde with hydrazine hydrate to form 3-(3-pyridinyl)hydrazine. This compound is then reacted with 1-(3-bromophenyl)propan-2-ol to produce 1-{3-[3-(3-pyridinyl)phenyl]-1H-pyrazol-1-yl}-2-propanol. The synthesis of 1-{3-[3-(3-pyridinyl)phenyl]-1H-pyrazol-1-yl}-2-propanol is a complex process that requires careful attention to detail and precise control of reaction conditions.
科学的研究の応用
1-{3-[3-(3-pyridinyl)phenyl]-1H-pyrazol-1-yl}-2-propanol has been used in a variety of scientific research applications, including studies of cell signaling pathways, protein-protein interactions, and enzyme activity. This compound has been found to be particularly useful in the study of G protein-coupled receptors (GPCRs), which are a class of membrane proteins that are involved in a wide range of physiological processes.
特性
IUPAC Name |
1-[3-(3-pyridin-3-ylphenyl)pyrazol-1-yl]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-13(21)12-20-9-7-17(19-20)15-5-2-4-14(10-15)16-6-3-8-18-11-16/h2-11,13,21H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXHUVACDTLSGDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=CC(=N1)C2=CC=CC(=C2)C3=CN=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(3-Pyridin-3-ylphenyl)pyrazol-1-yl]propan-2-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[2-(2,4-difluorophenoxy)-3-pyridinyl]methyl}tetrahydro-2H-thiopyran-4-amine](/img/structure/B6085050.png)
![2-(2-chlorophenyl)-3-{[1-(2-hydroxyphenyl)ethylidene]amino}-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B6085051.png)
![2-(4-{[(1,4-dioxan-2-ylmethyl)(methyl)amino]methyl}phenyl)-6-pyridin-3-ylpyrimidin-4(3H)-one](/img/structure/B6085054.png)
![N-[1-(cyclohexylmethyl)-3-piperidinyl]-2-(4-quinazolinyloxy)acetamide](/img/structure/B6085064.png)
![1-(2-methoxy-4-{[(tetrahydro-2H-pyran-4-ylmethyl)amino]methyl}phenoxy)-3-(4-morpholinyl)-2-propanol](/img/structure/B6085067.png)

![2-(1H-benzimidazol-2-ylmethyl)-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6085074.png)
![N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-[3-(trifluoromethyl)phenyl]alaninamide](/img/structure/B6085080.png)
![4-tert-butyl-N'-{[3-(4-methylphenyl)-1H-pyrazol-4-yl]methylene}benzenesulfonohydrazide](/img/structure/B6085083.png)
![4-chloro-2-{[3-(2-hydroxyethyl)-4-(2-thienylmethyl)-1-piperazinyl]methyl}phenol](/img/structure/B6085091.png)
![2-[4-(5-isoquinolinylmethyl)-1-(2-phenylethyl)-2-piperazinyl]ethanol](/img/structure/B6085104.png)
![N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)ethanamine](/img/structure/B6085128.png)
![2-butyryl-5,5-dimethyl-3-[(2-phenylethyl)amino]-2-cyclohexen-1-one](/img/structure/B6085134.png)
![5-(2,6-dimethoxyphenyl)-3-[4-(3-methylphenoxy)-1-piperidinyl]-1,2,4-triazine](/img/structure/B6085137.png)